molecular formula C10H9N3 B124379 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene CAS No. 155630-05-0

2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

Cat. No. B124379
CAS RN: 155630-05-0
M. Wt: 171.2 g/mol
InChI Key: NJSZDWUZKJITQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, also known as TATD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. TATD is a bicyclic compound that contains a triazatricyclo[7.4.0.02,6]tridecane ring system with five double bonds.

Mechanism of Action

The mechanism of action of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not well understood. However, it is known that 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene undergoes a series of reactions, such as oxidation, reduction, and cycloaddition, when exposed to different reagents. These reactions lead to the formation of various products, which can be used for different applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene have not been extensively studied. However, it has been reported that 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has low toxicity and is not mutagenic or carcinogenic. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has also been shown to exhibit antimicrobial activity against various microorganisms, such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in lab experiments include its high stability, low toxicity, and ease of synthesis. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be easily synthesized in large quantities and can be stored for long periods without degradation. However, the limitations of using 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in lab experiments include its high reactivity and the limited availability of reagents for its synthesis.

Future Directions

There are several future directions for the research on 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene. One direction is the development of new synthetic methods for 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene and its derivatives. Another direction is the investigation of the mechanism of action of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene and its potential applications in different fields of science. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can also be used as a template for the design and synthesis of new heterocyclic compounds with improved properties. Additionally, the use of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in drug discovery and development can be explored further.
Conclusion:
In conclusion, 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized through several methods, and its scientific research applications include material science, organic chemistry, and pharmaceuticals. The mechanism of action of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not well understood, and its biochemical and physiological effects have not been extensively studied. The advantages of using 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in lab experiments include its high stability and ease of synthesis, while its limitations include its high reactivity and the limited availability of reagents for its synthesis. There are several future directions for the research on 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, including the development of new synthetic methods, investigation of its mechanism of action, and its potential applications in drug discovery and development.

Synthesis Methods

2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized through several methods, but the most commonly used method involves the reaction of 1,2,4,5-tetrazine with 1,3-cyclohexadiene in the presence of a catalyst. This reaction leads to the formation of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene as the major product. The purity of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and pharmaceuticals. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been used as a precursor for the synthesis of other heterocyclic compounds, such as triazoles, tetrazines, and pyrazoles. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has also been used as a building block for the synthesis of complex organic molecules, such as macrocycles and dendrimers.

properties

CAS RN

155630-05-0

Product Name

2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

InChI

InChI=1S/C10H9N3/c1-4-9-10(11-5-1)12-7-8-3-2-6-13(8)9/h1-6H,7H2,(H,11,12)

InChI Key

NJSZDWUZKJITQV-UHFFFAOYSA-N

SMILES

C1C2=CC=CN2C3=C(N1)N=CC=C3

Canonical SMILES

C1C2=CC=CN2C3=C(N1)N=CC=C3

Origin of Product

United States

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